1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride
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Overview
Description
1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride is a bicyclic organic compound with the molecular formula C7H12N2O2·2HCl. It is a derivative of 1,4-diazabicyclo[2.2.2]octane (DABCO), a well-known nucleophilic catalyst and base used in various organic synthesis reactions. This compound is typically found as a white crystalline powder and is known for its high reactivity and versatility in chemical processes .
Mechanism of Action
Target of Action
The primary target of 1,4-Diazabicyclo[22It’s known that this compound is a highly nucleophilic tertiary amine base , which suggests that it may interact with acidic protons in various biochemical contexts.
Mode of Action
1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride acts as a catalyst and reagent in various organic transformations . Its high nucleophilicity allows it to participate in a range of reactions, including C-H functionalization, formation of hetero-hetero bonds, rearrangements, and the synthesis of heterocyclic compounds .
Biochemical Pathways
The specific biochemical pathways affected by 1,4-Diazabicyclo[22Given its role in organic transformations, it’s likely that it influences a variety of pathways, particularly those involving the reactions mentioned above .
Result of Action
The molecular and cellular effects of 1,4-Diazabicyclo[22Its role as a catalyst in various organic transformations suggests that it facilitates the formation of new chemical bonds and structures .
Action Environment
Environmental factors that influence the action, efficacy, and stability of 1,4-Diazabicyclo[22It’s known that this compound is hygroscopic , indicating that moisture levels in the environment may affect its stability and performance.
Biochemical Analysis
Biochemical Properties
1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride has been identified as an effective basic organocatalyst/reagent that can be used for a range of organic transformations, including C-H functionalization, formation of hetero-hetero bonds, rearrangements, the synthesis of heterocyclic compounds, cyclizations, and annulations . The nature of these interactions involves the compound acting as a nucleophile as well as a base .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several biochemical reactions. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride can be synthesized through several methods. One common approach involves the reaction of 1,4-diazabicyclo[2.2.2]octane with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions but are optimized for higher yields and efficiency. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the compound acts as a nucleophile in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous conditions.
Substitution: Various electrophiles such as alkyl halides, acyl chlorides; reactions are performed under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds .
Scientific Research Applications
1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): The parent compound, widely used as a nucleophilic catalyst and base.
Quinuclidine: A structurally similar compound with one nitrogen atom replaced by a carbon atom.
Tropane: Another bicyclic compound with a similar framework but different functional groups.
Uniqueness
1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride is unique due to its carboxylic acid functionality, which imparts additional reactivity and versatility compared to its parent compound, DABCO. This functional group allows for a broader range of chemical transformations and applications in various fields .
Properties
IUPAC Name |
1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2.2ClH/c10-7(11)6-5-8-1-3-9(6)4-2-8;;/h6H,1-5H2,(H,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHRTEMRBDLZPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN1CC2C(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69491-42-5 |
Source
|
Record name | 1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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